4-Cyano-4'-hydroxybiphenyl
Overview
Description
4-Cyano-4’-hydroxybiphenyl is an organic compound with the molecular formula C₁₃H₉NO and a molecular weight of 195.2167 g/mol . It is a phenolic compound that belongs to the family of polycyclic aromatic hydrocarbons. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Target of Action
It has been used as a component in the electrolytes for dye-sensitized solar cells (dsscs) .
Mode of Action
The compound interacts with its targets by enhancing the light harvesting capability of the electrolyte in DSSCs . This interaction results in an increase in cell efficiency, thereby improving the performance of the solar cells .
Biochemical Pathways
Its role in dsscs suggests it may influence the electron transport chain involved in the conversion of light energy into electrical energy .
Pharmacokinetics
Its use in dsscs suggests that it has good stability and can effectively interact with other components of the solar cells .
Result of Action
The molecular and cellular effects of 4-Cyano-4’-hydroxybiphenyl’s action are primarily observed in the improved efficiency of DSSCs. The compound enhances the light harvesting capability of the electrolyte, leading to an increase in cell efficiency .
Action Environment
Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4-Cyano-4’-hydroxybiphenyl. For instance, the efficiency of DSSCs containing this compound was found to be around 5.11% at 55 °C under simulated air mass 1.5 solar spectrum illuminations .
Preparation Methods
The synthesis of 4-Cyano-4’-hydroxybiphenyl can be achieved through several methods:
Method 1: One common method involves the protection of the aldehyde function of 4-bromo-benzaldehyde, followed by the reaction of the protected 4-bromo-benzaldehyde with p-alkoxyphenyl magnesium halide. The formyl radical of the protected 4-alkoxy-4’-formyl-biphenyl is then deprotected, and the formyl group is converted into a cyano group.
Method 2: Another method involves reacting 4-bromo-4’-hydroxybiphenyl with copper cyanide. this method uses toxic agents such as copper cyanide.
Chemical Reactions Analysis
4-Cyano-4’-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Amide Coupling: It can act as an amide coupling agent, reacting with amines to form amide bonds.
Common reagents used in these reactions include trifluoroacetic acid, formyl chloride, and chlorine gas . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyano-4’-hydroxybiphenyl has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Cyano-4’-hydroxybiphenyl can be compared with other similar compounds, such as:
4-Bromo-4’-hydroxybiphenyl: This compound is used as a starting material for the synthesis of 4-Cyano-4’-hydroxybiphenyl.
4-Methoxy-4’-hydroxybiphenyl: This compound is used in similar synthetic routes and has comparable chemical properties.
The uniqueness of 4-Cyano-4’-hydroxybiphenyl lies in its cyano group, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMIETZFPZGBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941643 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19812-93-2 | |
Record name | 4′-Cyano-4-hydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-4'-hydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4'-hydroxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Cyano-4'-hydroxybiphenyl is a popular building block for liquid crystalline materials due to its rigid biphenyl core, which promotes anisotropic interactions crucial for mesophase formation. [, , , , , , ] The presence of the cyano group introduces a strong dipole moment, influencing intermolecular forces and contributing to the compound's self-assembly behavior. [, ]
A: Studies on poly[ω-(4′-cyano-4-biphenyloxy)alkyl-1-glycidylether]s, where this compound is linked via various alkyl spacers, reveal a strong dependence of mesophase behavior on spacer length. [] Shorter spacers (n=2, 4) favor nematic phases, while longer ones (n=6, 8) result in nematic cybotactic phases. Further increases in spacer length (n=10, 12) lead to smectic C phases and possible crystallization of side alkyl chains. []
A: Yes, this compound has been successfully incorporated into various polymers for NLO applications. [, , , ] Its strong dipole moment stemming from the cyano group contributes to the molecule's nonlinear optical properties. [, ]
A: The flexibility of the polymer backbone plays a significant role in the poling-induced nonlinearity and stability of the NLO materials. [] More flexible backbones may hinder efficient chromophore alignment, thus impacting the material's NLO performance. []
A: Researchers have explored incorporating this compound into liquid crystalline polymers to enhance their NLO properties. [] The inherent order within the liquid crystalline phase can lead to improved chromophore alignment during poling, boosting the second harmonic generation coefficients. []
A: Polymerization of monomers like 3,3-bis(4-cyano-4'-biphenylyloxymethyl)oxetane can be challenging due to steric hindrance. [] High initiator concentrations may be required to achieve polymerization, and the formation of cyclic oligomers can occur as a side reaction. []
A: Research has demonstrated the successful application of 4-Cyano-4′-hydroxybiphenyl-functionalized imidazolium-type ionic crystals as electrolytes in DSSCs. [] The incorporation of this moiety enhances light harvesting and, when combined with additives like 1-propyl-3-methylimidazolium iodine, can lead to improved cell efficiency and stability. []
A: The hydroxyl group offers a versatile site for chemical modification, enabling the attachment of this compound to various polymer backbones or other functional groups. [, , , ] This allows for the design of materials with tailored properties. [, , ]
A: Yes, this compound has been investigated as a substrate in photocatalytic one-electron oxidation reactions on titanium dioxide (TiO2) surfaces. [] The efficiency of this process is influenced by the presence and position of substituents on the biphenyl core, with hydroxyl groups enhancing the adsorption onto TiO2. []
ANone: Various spectroscopic techniques are commonly used to characterize this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure, purity, and isomeric composition of the compound and its derivatives. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to study electronic transitions and aggregation behavior, especially in the context of liquid crystals. [, ]
- Fluorescence Spectroscopy: Can provide insights into the aggregation behavior and energy transfer processes in materials containing this compound. []
- Mass Spectrometry (MS): Useful for determining the molecular weight and identifying fragments, particularly for complex mixtures or polymers. []
- X-ray Diffraction (XRD): Used to analyze the crystal structure and phase behavior of materials containing this compound, especially in the context of liquid crystals. [, , ]
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